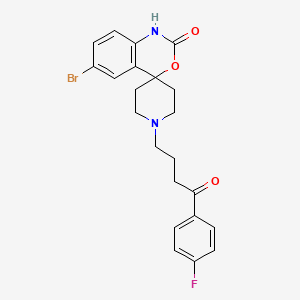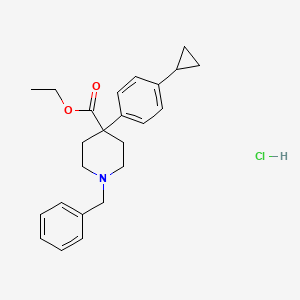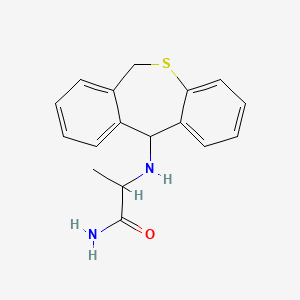
2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide is an organic compound that belongs to the class of dibenzothiepin derivatives This compound is characterized by its complex structure, which includes a thiepin ring system fused with two benzene rings and an amino group attached to a propionamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide can be achieved through several synthetic routesThe reaction conditions typically include the use of organic solvents such as dichloromethane or ethanol, and the reactions are often carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiepin ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its potential use as a therapeutic agent for various medical conditions.
Industry: It is used in the development of materials and chemicals for industrial applications.
Mécanisme D'action
The mechanism of action of 2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it has been shown to inhibit the replication of certain viruses by targeting viral enzymes . Additionally, its anti-inflammatory and analgesic effects may be mediated through interactions with inflammatory mediators and pain receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,11-Dihydrodibenzo(b,e)thiepin-11-one: A precursor in the synthesis of 2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide.
Dibenzothiepin derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of a thiepin ring system with an amino group and a propionamide moiety.
Propriétés
Numéro CAS |
117125-45-8 |
|---|---|
Formule moléculaire |
C17H18N2OS |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylamino)propanamide |
InChI |
InChI=1S/C17H18N2OS/c1-11(17(18)20)19-16-13-7-3-2-6-12(13)10-21-15-9-5-4-8-14(15)16/h2-9,11,16,19H,10H2,1H3,(H2,18,20) |
Clé InChI |
KECYVVXOYVPSJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



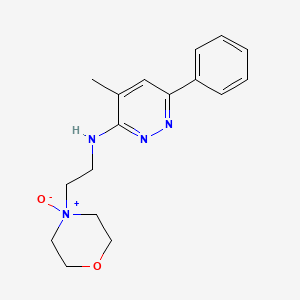
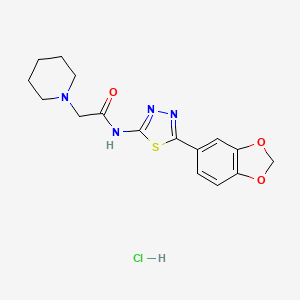
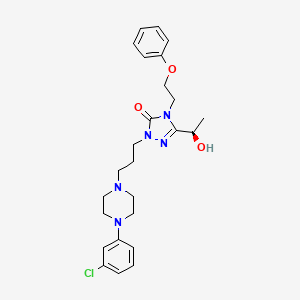
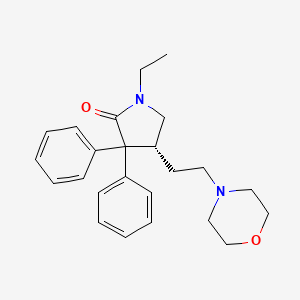

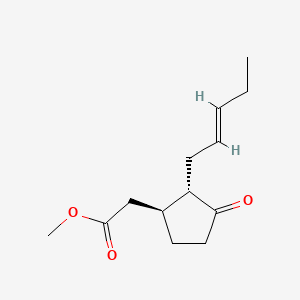
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12751721.png)


